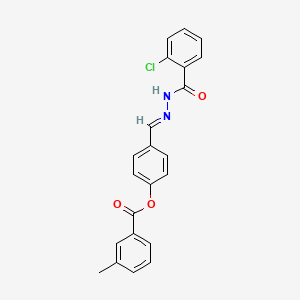

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat umfasst typischerweise mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorbenzoylchlorid mit Carbohydrazid zur Bildung eines Zwischenprodukts, das dann unter kontrollierten Bedingungen mit 4-(3-Methylbenzoyl)phenylhydrazin umgesetzt wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Großvolumige Reaktoren, Durchflusssysteme und fortschrittliche Reinigungsverfahren werden eingesetzt, um die Verbindung in großen Mengen herzustellen.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Carbonsäuren oder anderer oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) in ihre entsprechenden Amine oder Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorbenzoyl-Einheit auftreten, wobei das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion Amine oder Alkohole erzeugt.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.

Eigenschaften

CAS-Nummer |

767332-66-1 |

|---|---|

Molekularformel |

C22H17ClN2O3 |

Molekulargewicht |

392.8 g/mol |

IUPAC-Name |

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |

InChI |

InChI=1S/C22H17ClN2O3/c1-15-5-4-6-17(13-15)22(27)28-18-11-9-16(10-12-18)14-24-25-21(26)19-7-2-3-8-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |

InChI-Schlüssel |

TXFDHVOQYKYDEH-ZVHZXABRSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with carbohydrazide to form an intermediate, which is then reacted with 4-(3-methylbenzoyl)phenylhydrazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(2-(4-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat

- 4-(2-(3-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat

- 4-(2-(2,4-Dichlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat

Einzigartigkeit

4-(2-(2-Chlorbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Chlorbenzoyl- als auch von Methylbenzoat-Einheiten einzigartig. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.